5-azidopentanoic Acid
Overview
Description
5-Azidopentanoic Acid, also known as 5-Azidovalerianic Acid, is an organic compound with the molecular formula C5H9N3O2. It is a versatile compound widely used in various chemical reactions, particularly in the field of click chemistry. The azido group in its structure makes it highly reactive and suitable for forming triazoles through azide-alkyne cycloaddition reactions .
Mechanism of Action
Target of Action
5-Azidopentanoic acid is primarily used as a building block in click chemistry reactions . It enables selective conjugation of peptides with various molecules and can be used for the cyclization of peptides . The compound has been used to synthesize bivalent quinine dimers that act as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux .
Mode of Action
The azido moiety of this compound reacts with acetylenes in the presence of copper, yielding triazoles . These triazoles can function as versatile linkers, allowing the compound to bind to its targets .
Biochemical Pathways
It’s known that the compound can be used to synthesize chitosan-poly(ethylene glycol) hydrogels by azide–alkyne click chemistry . This suggests that it may play a role in the formation of these hydrogels, which have various applications in drug delivery and tissue engineering .
Pharmacokinetics
Given its use in click chemistry reactions, it’s likely that these properties would be influenced by the specific conditions of the reaction, such as the presence of copper and acetylenes .
Result of Action
The result of this compound’s action is the formation of triazoles, which can function as versatile linkers . These linkers can be used to create complex structures, such as bivalent quinine dimers, which have been used as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of copper and acetylenes is necessary for the compound to react and form triazoles
Biochemical Analysis
Biochemical Properties
5-Azidopentanoic acid plays a significant role in biochemical reactions. It is used as a building block in click chemistry reactions, enabling selective conjugation of peptides with various molecules . The azido moiety of this compound reacts with acetylenes in the presence of copper, yielding triazoles that can function as versatile linkers .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of peptides and proteins. It facilitates the cyclization of peptides , which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Detailed information on the specific cellular effects of this compound is currently limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the synthesis of peptides and proteins. It participates in azide–alkyne click chemistry, a powerful tool for the creation of complex molecular architectures . This process involves the reaction of the azido group of this compound with acetylenes, leading to the formation of triazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Azidopentanoic Acid can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of sodium azide, which is a hazardous material, and the use of efficient purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Azidopentanoic Acid undergoes various chemical reactions, including:
Azide-Alkyne Cycloaddition: This reaction forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used to facilitate this reaction under mild conditions.
Reduction: Hydrogen gas and palladium catalysts are typical reagents for reducing the azido group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the azido group.
Major Products Formed
Triazoles: Formed through azide-alkyne cycloaddition.
Amines: Formed through the reduction of the azido group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Azidopentanoic Acid has extensive applications in scientific research:
Chemistry: It is used as a building block in click chemistry to synthesize complex molecules and polymers.
Biology: It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is used in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: It is utilized in the production of advanced materials, including hydrogels and macrocycles.
Comparison with Similar Compounds
Similar Compounds
5-Azidovaleric Acid: Similar in structure and reactivity, used in similar applications.
6-Azidohexanoic Acid: Another azido-containing compound with a longer carbon chain.
3-Azidopropanoic Acid: A shorter-chain azido acid used in similar click chemistry reactions.
Uniqueness
5-Azidopentanoic Acid is unique due to its optimal chain length, which provides a balance between reactivity and stability. Its versatility in forming triazoles and other derivatives makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-azidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDIRMBQJDCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455672 | |
Record name | 5-azidopentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79583-98-5 | |
Record name | 5-azidopentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-azidopentanoic acid useful in materials science and chemical biology?
A1: this compound is a versatile building block due to its azide group (-N3). This group participates readily in a reaction known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [, , ] This reaction enables the connection of this compound to various molecules or materials bearing an alkyne group, creating a stable triazole linkage.
Q2: Can you give some specific examples of how this compound is used in research?
A2: Certainly! Here are a few examples from the provided research articles:
- Controlling nanoparticle assembly: Researchers functionalized iron nanoparticles with either this compound or 5-hexynoic acid. Upon mixing, the azide and alkyne groups underwent click chemistry, leading to the controlled assembly of the nanoparticles. This assembly process significantly influenced the material's morphology while preserving its magnetic properties. []
- Developing fluorescent probes: Scientists used this compound to create fluorescently labeled derivatives of apoptolidins, a class of potent cytotoxic macrolides. By attaching a fluorescent tag via click chemistry, they could track the cellular localization of these compounds, revealing that apoptolidins A and H accumulate within the mitochondria of cancer cells. []
- Creating protein-polymer conjugates: Researchers designed a system for attaching proteins to polymer therapeutics using this compound. They linked this molecule to a polymer drug carrier via its azide group. Separately, they engineered a protein with a peptide sequence that forms a stable complex with the this compound-modified polymer. This method provides a well-defined and specific way to create targeted drug delivery systems. []
Q3: The research mentions that the assembly process using this compound impacted the magnetic properties of iron nanoparticles. Can you elaborate?
A3: While the click chemistry itself doesn't alter the inherent magnetic properties of the iron, the resulting assembly of nanoparticles into a different morphology does influence the overall magnetic behavior of the material. [] This highlights the importance of controlling nanoparticle assembly for tailoring material properties.
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